molecular formula C12H16N2O3 B7590009 Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate

Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate

Cat. No. B7590009
M. Wt: 236.27 g/mol
InChI Key: QIFGSPZYAYGTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate, also known as MOPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MOPC belongs to the class of pyridine carboxylate derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate is not fully understood. However, it has been proposed that Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate exerts its biological effects by modulating various signaling pathways in the body. Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress markers. It also activates the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases. Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate has also been shown to improve cognitive function and protect against neurodegenerative diseases. Additionally, Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate has been shown to improve glucose metabolism and reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate is its wide range of biological activities. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new therapeutics. However, one of the limitations of Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate and its potential side effects.

Future Directions

There are several future directions for the study of Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate. One of the areas of interest is the development of new therapeutics based on Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate. It has been shown to possess a wide range of biological activities, making it a promising candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate and its potential side effects. Another area of interest is the development of new synthesis methods for Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate that can improve its solubility and bioavailability in vivo.
Conclusion:
Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been investigated for its neuroprotective effects and its ability to improve cognitive function. However, further studies are needed to fully understand the mechanism of action of Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate and its potential side effects. The development of new synthesis methods for Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate that can improve its solubility and bioavailability in vivo is also an area of interest.

Synthesis Methods

The synthesis of Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate involves the reaction of 3-pyridinecarboxylic acid with oxirane-2-methanol in the presence of triethylamine. The resulting product is then treated with methylamine to obtain Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate. The purity of the final product can be improved by recrystallization from ethanol.

Scientific Research Applications

Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Additionally, Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and metabolic disorders.

properties

IUPAC Name

methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)10-3-2-5-13-11(10)14-7-9-4-6-17-8-9/h2-3,5,9H,4,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFGSPZYAYGTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NCC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.